molecular formula C12H19BO2S B2417162 2-(3,5-Dimethylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1643467-82-6

2-(3,5-Dimethylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2417162
CAS No.: 1643467-82-6
M. Wt: 238.15
InChI Key: AGHHRSXGOHENRR-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that belongs to the class of organoboron compounds It features a thiophene ring substituted with dimethyl groups and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,5-dimethylthiophene with a boronic ester. One common method is the hydroboration of an alkene or alkyne precursor with a borane reagent, followed by oxidation to yield the desired organoboron compound .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of palladium-catalyzed cross-coupling reactions is also prevalent, allowing for efficient synthesis under mild conditions .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3,5-Dimethylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in cross-coupling reactions involves the formation of a palladium complex. The boronic ester moiety undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the desired biaryl product. This process is facilitated by the electronic properties of the thiophene ring, which stabilizes the intermediate complexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-Dimethylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a thiophene ring and a boronic ester moiety. This structure allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .

Properties

IUPAC Name

2-(3,5-dimethylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BO2S/c1-8-7-9(2)16-10(8)13-14-11(3,4)12(5,6)15-13/h7H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHHRSXGOHENRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(S2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1643467-82-6
Record name 2-(3,5-dimethylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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